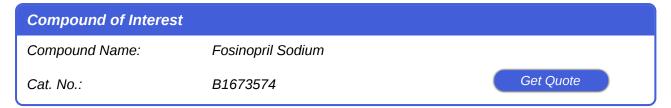


A Comparative Guide to Stability-Indicating HPLC Methods for Fosinopril Sodium Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of **Fosinopril Sodium** in pharmaceutical formulations. The information presented is collated from various scientific studies to assist in method selection and development.

Introduction

Fosinopril Sodium is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. A stability-indicating analytical method is crucial to ensure that the drug product's potency is accurately measured and that any degradation products are effectively separated and quantified throughout the drug's shelf life. This guide compares key performance parameters of different HPLC methods and provides detailed experimental protocols for method validation, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Analysis of HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of various reported stability-indicating HPLC methods for **Fosinopril Sodium**. This allows for a direct comparison of their performance characteristics.

Table 1: Chromatographic Conditions



Parameter	Method 1	Method 2	Method 3
Column	X Terra™ C18 (150 mm x 4.6 mm, 5 μm) [6]	Agilent C18 (250 mm x 4.6 mm, 5 μm)[7]	Phenomenex RP18 (250 x 4.6 mm, 5 μm) [8]
Mobile Phase	Methanol:Water (75:25 v/v), pH 3.1 with orthophosphoric acid[6]	Acetonitrile:Phosphate buffer[7]	Acetonitrile:Methanol: 10% aq. Phosphoric acid (800:195:5 v/v/v) [8]
Flow Rate	1.0 mL/min[6]	0.7 mL/min[7]	1.0 mL/min[8]
Detection Wavelength	220 nm[6]	233 nm[7]	205 nm[8]
Column Temperature	45 °C[6]	Ambient	Not Specified
Injection Volume	20 μL[6]	20 μL[9]	20 μL[8]
Retention Time	Not specified	3.66 min[7]	Not specified

Table 2: Validation Parameters

Parameter	Method 1	Method 2	Method 3
Linearity Range (μg/mL)	1.6 - 30[6]	10 - 50[7]	2.5 - 400[8]
Correlation Coefficient (r²)	> 0.999[6]	0.999[7]	Not Specified
Accuracy (% Recovery)	Not Specified	99.03%[7]	98.4% - 102.0%[8]
Precision (%RSD)	< 2%[6]	< 2%[7]	< 2%
Limit of Detection (LOD) (μg/mL)	0.29[6]	0.09[7]	Not Specified
Limit of Quantitation (LOQ) (μg/mL)	Not Specified	0.27[7]	Not Specified



Experimental Protocols for Method Validation

The following are detailed methodologies for key validation experiments as per ICH guidelines. [1][2][3]

- 1. Specificity (Forced Degradation Studies)
- Objective: To demonstrate that the method is able to separate the main drug peak from its degradation products and excipients.
- Protocol:
 - Acid Hydrolysis: Reflux 10 mg of Fosinopril Sodium in 10 mL of 0.1 N HCl at 80°C for 2 hours.
 - Base Hydrolysis: Reflux 10 mg of Fosinopril Sodium in 10 mL of 0.1 N NaOH at 80°C for 2 hours.
 - Oxidative Degradation: Treat 10 mg of Fosinopril Sodium with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Keep 10 mg of Fosinopril Sodium in an oven at 105°C for 24 hours.
 - Photolytic Degradation: Expose 10 mg of Fosinopril Sodium to UV light (254 nm) for 24 hours.
 - Neutralize the acidic and basic solutions.
 - Dilute all samples appropriately with the mobile phase and inject into the HPLC system.
 - Analyze the chromatograms for the separation of the Fosinopril Sodium peak from any degradation product peaks. The peak purity of the Fosinopril Sodium peak should be assessed using a PDA detector. Fosinopril has been shown to degrade under hydrolytic (acidic and basic) conditions.[10]

2. Linearity



 Objective: To establish the relationship between the concentration of the analyte and the analytical response.

Protocol:

- Prepare a stock solution of Fosinopril Sodium of a known concentration (e.g., 1000 μg/mL) in the mobile phase.
- From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the desired concentration range (e.g., 10-50 µg/mL).[7]
- Inject each calibration standard in triplicate.
- Plot a calibration curve of the mean peak area against the concentration.
- Perform a linear regression analysis and determine the correlation coefficient (r²), yintercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.[7]

3. Accuracy

Objective: To determine the closeness of the test results to the true value.

Protocol:

- Prepare placebo samples spiked with known amounts of Fosinopril Sodium at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal assay concentration).
- Prepare each concentration level in triplicate.
- Analyze the samples using the HPLC method.
- Calculate the percentage recovery for each sample. The mean recovery should be within 98-102%.

4. Precision

Objective: To assess the degree of scatter between a series of measurements.



· Protocol:

- Repeatability (Intra-day precision):
 - Prepare six replicate samples of Fosinopril Sodium at 100% of the test concentration.
 - Analyze the samples on the same day and under the same experimental conditions.
 - Calculate the relative standard deviation (%RSD) of the results.
- Intermediate Precision (Inter-day precision):
 - Repeat the repeatability study on a different day with a different analyst and/or different equipment.
 - Calculate the %RSD for the combined results from both days. The %RSD for both repeatability and intermediate precision should be ≤ 2%.

5. Robustness

- Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
- Protocol:
 - Introduce small, deliberate changes to the chromatographic conditions, one at a time.
 Examples of variations include:
 - Flow rate (e.g., ± 0.1 mL/min).
 - Mobile phase composition (e.g., ± 2% organic phase).
 - Column temperature (e.g., ± 2 °C).
 - pH of the mobile phase buffer (e.g., ± 0.1 units).
 - Inject a standard solution for each modified condition.

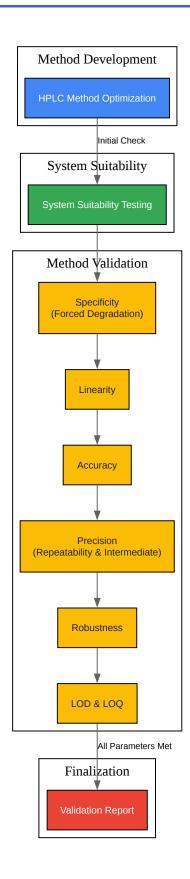


 Analyze the effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, theoretical plates). The system suitability parameters should remain within the acceptance criteria.

Visualizations

Experimental Workflow for HPLC Method Validation





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Caption: Workflow for the validation of a stability-indicating HPLC method.



This guide provides a foundational comparison and detailed protocols to aid in the selection and validation of a suitable stability-indicating HPLC method for **Fosinopril Sodium**. Researchers are encouraged to adapt these protocols based on their specific laboratory conditions and regulatory requirements.

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